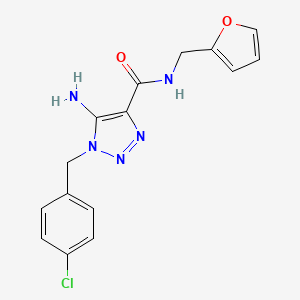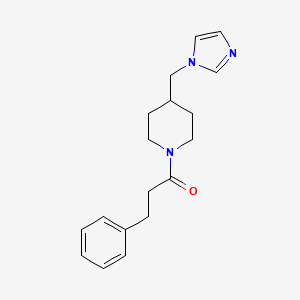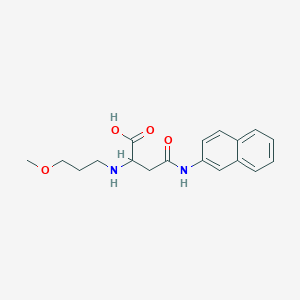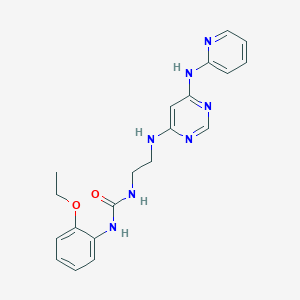![molecular formula C18H21N5OS B2825329 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896293-56-4](/img/structure/B2825329.png)
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, which are five-membered rings containing nitrogen atoms. The ethyl group attached to the triazole ring and the methylphenylmethyl group attached to the acetamide group would provide additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl and acetamide groups. These functional groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide”:
Antibacterial Activity
This compound has shown significant potential as an antibacterial agent. It has been evaluated for its ability to inhibit bacterial growth, particularly against strains that are resistant to conventional antibiotics. The compound’s structure allows it to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Antifungal Properties
In addition to its antibacterial activity, this compound has demonstrated antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell wall synthesis or disrupting their metabolic processes. This makes it a promising candidate for the development of new antifungal medications .
Anticancer Potential
Research has indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation. This makes it a potential candidate for the development of novel cancer therapies .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase. These enzymes are crucial for the survival and replication of certain pathogens. By inhibiting these enzymes, the compound can effectively reduce the viability of these pathogens, making it a valuable tool in antimicrobial research .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help in predicting the compound’s efficacy and potential side effects by simulating its interaction with proteins at the molecular level. This information is crucial for drug design and development .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. It enhances cell-specific productivity and increases the intracellular levels of adenosine triphosphate (ATP), which is essential for antibody synthesis. This application is particularly important for the biopharmaceutical industry, where monoclonal antibodies are used in various therapeutic treatments .
Antitubercular Activity
Studies have shown that this compound exhibits antitubercular activity, making it a potential candidate for the treatment of tuberculosis. It targets specific enzymes in Mycobacterium tuberculosis, the bacterium responsible for the disease, thereby inhibiting its growth and replication .
Structural Optimization for Drug Development
The compound’s structure has been optimized to enhance its biological activity and reduce potential side effects. Structural modifications have been made to improve its binding affinity to target proteins and increase its stability in biological systems. This ongoing research is crucial for developing more effective and safer drugs .
作用機序
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of the Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the cessation of bacterial growth, providing a potential mechanism for its antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways associated with the Enoyl ACP Reductase and DHFR enzymes . The inhibition of these enzymes disrupts the normal metabolic processes of the bacteria, leading to their eventual death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the activity of key enzymes, the compound disrupts the normal metabolic processes of the bacteria, leading to their death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-16-20-21-18(23(16)22-10-4-5-11-22)25-13-17(24)19-12-15-8-6-14(2)7-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPLECGGPWIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)
![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)
![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)

